molecular formula C6H5BrN4 B13095184 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Katalognummer: B13095184
Molekulargewicht: 213.03 g/mol
InChI-Schlüssel: AOTKEDHYGOCTIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyrazine with bromine and methylating agents can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like palladium or copper salts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and yields higher quantities of the compound. The use of microwave-assisted synthesis is also gaining popularity due to its efficiency and reduced reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper salts

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce oxides of the compound .

Wissenschaftliche Forschungsanwendungen

8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:

    1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but differ in the position and type of substituents.

    1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a similar pyrazine ring but differ in the arrangement of the triazole ring.

    1,2,4-Triazolo[1,5-d][1,2,4]triazines: These compounds have an additional triazine ring, making them more complex.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C6H5BrN4

Molekulargewicht

213.03 g/mol

IUPAC-Name

8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H5BrN4/c1-4-9-6-5(7)8-2-3-11(6)10-4/h2-3H,1H3

InChI-Schlüssel

AOTKEDHYGOCTIM-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN2C=CN=C(C2=N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.